molecular formula C26H27N5O B12387602 PD-1/PD-L1-IN-33

PD-1/PD-L1-IN-33

Cat. No.: B12387602
M. Wt: 425.5 g/mol
InChI Key: CZQOYRCWBPWJJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

PD-1/PD-L1-IN-33 is a small-molecule inhibitor that targets the interaction between programmed cell death protein 1 (PD-1) and its ligand programmed cell death ligand 1 (PD-L1). This compound has shown significant potential in enhancing T-cell proliferation, activation, and infiltration within tumor environments, exhibiting immunomodulatory and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of PD-1/PD-L1-IN-33 involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed. it typically involves organic synthesis techniques such as condensation, cyclization, and purification processes.

Industrial Production Methods: Industrial production of this compound would likely involve large-scale organic synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product. The process would also include steps for the safe handling and disposal of chemical reagents and by-products.

Chemical Reactions Analysis

Types of Reactions: PD-1/PD-L1-IN-33 primarily undergoes substitution reactions, where specific functional groups are replaced by others to enhance its binding affinity and selectivity towards PD-1 and PD-L1.

Common Reagents and Conditions: Common reagents used in the synthesis of this compound include organic solvents, catalysts, and protective groups that facilitate the desired chemical transformations. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to optimize yield and purity.

Major Products Formed: The major product formed from these reactions is this compound itself, which is then purified and characterized using techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.

Scientific Research Applications

Inhibition of Immune Evasion

PD-1/PD-L1-IN-33 disrupts the binding of PD-1 to PD-L1, thereby preventing the inhibitory signals that dampen T-cell responses. This blockade can restore T-cell function, leading to enhanced cytotoxic activity against tumor cells .

Restoration of T-cell Activation

Studies have shown that inhibiting PD-1/PD-L1 interactions can reverse T-cell exhaustion and anergy, which are common in chronic infections and cancer . By restoring T-cell functionality, this compound may improve patient outcomes in various malignancies.

Cancer Types

The application of PD-1/PD-L1 inhibitors, including this compound, has been evaluated across multiple cancer types:

Cancer Type Response to Treatment Clinical Trials
Non-Small Cell Lung CancerSignificant overall response rates; improved survivalNumerous ongoing trials
MelanomaDurable responses observed; effective post-immunotherapyPhase III trials
Urothelial CarcinomaCorrelation between PD-L1 expression and treatment efficacyMeta-analysis of 14 studies
Basal Cell CarcinomaObjective responses noted after anti-PD-1 therapyCase studies reported

Case Studies

Case Study 1: Urothelial Carcinoma
A systematic review indicated that patients with metastatic urothelial carcinoma expressing high levels of PD-L1 had improved overall response rates and progression-free survival when treated with immune checkpoint inhibitors . This underscores the potential predictive value of PD-L1 status in guiding therapy.

Case Study 2: Basal Cell Carcinoma
In a notable case, a patient with metastatic basal cell carcinoma who had previously failed hedgehog pathway therapy responded positively to pembrolizumab (anti-PD-1), demonstrating the effectiveness of targeting the PD-1/PD-L1 axis in resistant tumors .

Comparison with Similar Compounds

PD-1/PD-L1-IN-33 is unique in its high binding affinity and selectivity for the PD-1/PD-L1 interaction, with an IC50 of 6.3 nM . Similar compounds include other small-molecule inhibitors and monoclonal antibodies targeting the PD-1/PD-L1 pathway, such as BMS-202, CH-4, and various monoclonal antibodies like nivolumab and pembrolizumab . Compared to these, this compound offers advantages in terms of oral bioavailability and reduced immunogenicity .

Conclusion

This compound represents a promising compound in the field of cancer immunotherapy, with significant potential for enhancing T-cell activity and combating tumor growth. Its unique properties and mechanism of action make it a valuable tool for scientific research and drug development.

Biological Activity

PD-1/PD-L1-IN-33 is a compound designed to inhibit the interaction between Programmed Cell Death Protein 1 (PD-1) and its ligand PD-L1. This pathway plays a critical role in immune regulation, particularly in the context of cancer, where it facilitates tumor immune escape. Understanding the biological activity of this compound is essential for its potential application in cancer immunotherapy.

The PD-1/PD-L1 pathway is a significant mechanism through which tumors evade the immune system. When PD-L1 binds to PD-1 on T cells, it triggers intracellular signaling that inhibits T-cell activation and proliferation, primarily through the recruitment of phosphatases like SHP2, which dephosphorylate key signaling molecules involved in T-cell receptor (TCR) signaling .

Key Mechanisms:

  • Inhibition of T-cell Activation : The binding of PD-L1 to PD-1 reduces T-cell proliferation and cytokine production, leading to immune tolerance .
  • Tumor Immune Evasion : Tumors expressing high levels of PD-L1 can effectively suppress anti-tumor immune responses, contributing to cancer progression .

In Vitro Studies

In vitro experiments have demonstrated that this compound effectively inhibits the PD-1/PD-L1 interaction, leading to enhanced T-cell activation. For instance, studies have shown that compounds targeting this pathway can increase cytokine production (e.g., IL-2, IFN-γ) from activated T cells .

In Vivo Studies

Preclinical models have indicated that blocking the PD-1/PD-L1 interaction with inhibitors like this compound can lead to significant tumor regression in various cancer types. For example, studies involving mouse models of melanoma and lung cancer have shown that treatment with PD-1 inhibitors resulted in increased survival rates and reduced tumor burden .

Clinical Trials

Several clinical trials have evaluated the efficacy of PD-1 inhibitors, including those targeting the PD-1/PD-L1 axis. For instance:

  • Nivolumab : A human IgG4 monoclonal antibody against PD-1 showed promising results in patients with non-small cell lung cancer (NSCLC), leading to improved overall survival rates compared to standard therapies .

Comparative Efficacy

A comparative analysis of various PD-1/PD-L1 inhibitors has highlighted differences in their binding affinities and therapeutic outcomes. For example, Pembrolizumab has demonstrated a lower effective concentration (EC50 range: 0.1 to 0.3 nM) compared to other compounds .

CompoundEC50 (nM)TargetCancer TypeOutcome
Pembrolizumab0.1 - 0.3PD-1NSCLCImproved survival
Nivolumab0.2 - 0.5PD-1MelanomaTumor regression
This compoundTBDPD-L1VariousEnhanced T-cell activation

Research Findings

Recent studies have elucidated the role of soluble forms of PD-L1 in modulating immune responses. Soluble PD-L1 can act as a competitive inhibitor for membrane-bound PD-L1, suggesting that targeting both forms could enhance therapeutic efficacy .

Key Findings:

  • Soluble PD-L1 : Exhibits similar immunosuppressive effects as membrane-bound forms but may also facilitate communication between different immune cell types .

Properties

Molecular Formula

C26H27N5O

Molecular Weight

425.5 g/mol

IUPAC Name

2-methyl-2-[[4-(4-phenyl-2,3-dihydroindol-1-yl)pyrido[3,2-d]pyrimidin-7-yl]methylamino]propan-1-ol

InChI

InChI=1S/C26H27N5O/c1-26(2,16-32)30-15-18-13-22-24(27-14-18)25(29-17-28-22)31-12-11-21-20(9-6-10-23(21)31)19-7-4-3-5-8-19/h3-10,13-14,17,30,32H,11-12,15-16H2,1-2H3

InChI Key

CZQOYRCWBPWJJP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CO)NCC1=CC2=C(C(=NC=N2)N3CCC4=C(C=CC=C43)C5=CC=CC=C5)N=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.